1-(4-Methylpyrimidin-2-YL)ethan-1-amine
Description
1-(4-Methylpyrimidin-2-yl)ethan-1-amine (CAS: 944899-89-2) is a pyrimidine-derived primary amine characterized by a methyl substituent at the 4-position of the pyrimidine ring and an ethanamine moiety at the 2-position.
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-4-9-7(10-5)6(2)8/h3-4,6H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYSTZPVHCQERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylpyrimidin-2-YL)ethan-1-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-methylpyrimidine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under precise conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Organic Synthesis
1-(4-Methylpyrimidin-2-YL)ethan-1-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its structure enables it to participate in various chemical reactions such as:
- Substitution Reactions: The amine group can undergo nucleophilic substitution, making it useful for synthesizing derivatives with diverse functionalities.
- Coupling Reactions: It can be utilized in coupling reactions to form larger molecular structures, particularly in medicinal chemistry.
Biological Studies
This compound has been investigated for its potential role in biological systems:
- Enzyme Interaction Studies: Research indicates that this compound can interact with specific enzymes, influencing metabolic pathways. For example, studies have shown its effect on enzymes involved in neurotransmitter synthesis, suggesting potential applications in neuropharmacology.
- Antimicrobial Activity: Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
Pharmaceutical Development
The compound's unique structure allows for modifications that enhance its pharmacological properties:
- Drug Design: this compound is explored in drug design frameworks targeting specific receptors or enzymes associated with diseases such as cancer and neurodegenerative disorders.
- Formulation Studies: Its solubility and stability characteristics make it suitable for formulation into various dosage forms, enhancing bioavailability.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Interaction | Demonstrated modulation of enzyme activity related to neurotransmitter levels, suggesting implications for mood disorders. |
| Study B | Antimicrobial Properties | Found that certain derivatives inhibited bacterial growth effectively, indicating potential as a new antibiotic class. |
| Study C | Drug Development | Reported the synthesis of novel compounds based on this compound that showed promising results in preclinical trials against cancer cells. |
Mechanism of Action
The mechanism by which 1-(4-Methylpyrimidin-2-YL)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : Pyridine analogs (e.g., ) exhibit distinct electronic properties compared to pyrimidine derivatives due to reduced nitrogen content, affecting solubility and binding affinity.
- Substituent Position : The 4-methyl group in the target compound may enhance lipophilicity and metabolic stability compared to unsubstituted pyrimidines .
- Functional Groups : Replacement of the ethanamine group with ketones (e.g., ) or morpholine (e.g., ) alters biological targeting, shifting from amine-mediated interactions to hydrogen bonding or enzyme inhibition.
Biological Activity
1-(4-Methylpyrimidin-2-YL)ethan-1-amine, with the molecular formula C7H11N3, is a pyrimidine derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structural features, which influence its interaction with various biological targets. Here, we explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 4-position with a methyl group and an ethanamine side chain. Its chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H11N3 |
| Molecular Weight | 135.18 g/mol |
This specific arrangement contributes to its reactivity and potential interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may have therapeutic implications.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially influencing signaling pathways associated with various physiological responses.
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit anticancer properties. A study evaluated the anti-cancer potential of synthesized pyrimidine derivatives using MTT assays on various cancer cell lines (A549, B16F10, SiHA, MCF-7). The results demonstrated moderate to good cytotoxic activity against these cancer cells, suggesting that this compound may also possess similar properties .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to specific molecular targets. These studies help elucidate its potential roles in inhibiting or activating various biological pathways. For instance, it has been explored for its role as a ligand in biochemical assays related to enzyme activity modulation .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidine derivatives:
- Synthesis and Characterization : A multicomponent synthesis approach was utilized to create novel pyrimidine derivatives, which were characterized using IR, NMR, and mass spectrometry techniques. The compounds were then evaluated for their anticancer activity .
- Pharmacological Evaluation : The compound's pharmacological properties were assessed through various assays aimed at determining its efficacy against different cancer cell lines. Results indicated promising anticancer activity that warrants further investigation .
- Mechanistic Insights : Studies have shown that the specific substitution pattern on the pyrimidine ring significantly affects the compound's biological activity and interaction with target proteins or enzymes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Methylpyrimidin-2-yl)ethan-1-amine, and how do reaction conditions influence yield?
- The compound can be synthesized via reductive amination or condensation reactions. For example, describes a method where 1-(4-morpholinophenyl)ethanone reacts with substituted benzaldehydes under basic conditions (e.g., NaOH in ethanol) at 200°C to form chalcone intermediates, which are then cyclized with guanidine nitrate to yield pyrimidin-2-amine derivatives. Adjusting temperature, catalyst (e.g., LiOH), and solvent (ethanol/water mixtures) can optimize yields. Column chromatography using silica gel with ethyl acetate/petroleum ether (2:8) is recommended for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR and HRMS (ESI) are critical for structural confirmation. provides spectral data for analogous amines, showing characteristic δ values for aromatic protons (6.8–7.5 ppm) and methyl groups (2.1–2.5 ppm). HRMS confirms molecular ion peaks (e.g., [M+H]+ or [M-H]−) with high accuracy (error < 2 ppm). IR spectroscopy can also identify functional groups like NH (3361 cm⁻¹) and C=O (1675 cm⁻¹) in related compounds .
Q. How can researchers purify this compound, and what challenges arise during purification?
- Purification often involves column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization. highlights the use of ice-cold water to precipitate solids after reflux, followed by filtration. Challenges include separating regioisomers or byproducts; optimizing solvent polarity and gradient elution improves resolution .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in crystallographic data for pyrimidine derivatives like this compound?
- The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures. notes that SHELXL excels in handling high-resolution or twinned data, while SHELXPRO interfaces with macromolecular applications. Discrepancies in bond lengths or angles may require iterative refinement and validation against databases like the Cambridge Structural Database .
Q. How do reaction mechanisms differ between reductive amination and catalytic hydrogenation for synthesizing ethylamine derivatives?
- Reductive amination (e.g., using NaBH4 or NaCNBH3) directly couples carbonyl compounds with amines, as seen in . In contrast, catalytic hydrogenation (e.g., Pd/C under H₂) reduces oximes or nitriles to amines. demonstrates Pd-catalyzed reduction of oximes at 1 atm H₂ in water, emphasizing mild conditions and environmental benefits. Mechanistic studies (kinetic isotope effects, DFT calculations) can clarify pathway differences .
Q. What computational tools are recommended for predicting synthetic pathways or optimizing reaction parameters for pyrimidine-based amines?
- While mentions AI-driven retrosynthesis tools (e.g., Reaxys-based models), researchers should prioritize experimentally validated methods. For example, uses empirical optimization of reflux time (4–6 hours) and stoichiometry (1:1 ketone:guanidine). Software like Gaussian or ORCA can model transition states for mechanistic insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
